4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate
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Overview
Description
4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate is a complex organic compound known for its unique structural properties. It is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) groups, which are commonly used as protective groups in organic synthesis, particularly in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate typically involves the protection of benzene-1,2-dicarboxylate with Fmoc groups. This can be achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate involves its role as a protective group in organic synthesis. The Fmoc groups protect reactive sites on molecules, preventing unwanted reactions during synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((4-methoxyphenyl)diphenylmethyl)-D-cysteine
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
CAS No. |
192512-24-6 |
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Molecular Formula |
C38H24O8-2 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
4,5-bis(9H-fluoren-9-ylmethoxycarbonyl)phthalate |
InChI |
InChI=1S/C38H26O8/c39-35(40)29-17-31(37(43)45-19-33-25-13-5-1-9-21(25)22-10-2-6-14-26(22)33)32(18-30(29)36(41)42)38(44)46-20-34-27-15-7-3-11-23(27)24-12-4-8-16-28(24)34/h1-18,33-34H,19-20H2,(H,39,40)(H,41,42)/p-2 |
InChI Key |
WPXUUNGRMFBOHH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=C(C=C(C(=C4)C(=O)[O-])C(=O)[O-])C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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